molecular formula C15H21NO5 B12958967 (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

Cat. No.: B12958967
M. Wt: 295.33 g/mol
InChI Key: HHLBKMYQQRPAFC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxybenzyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the hydroxybenzyl moiety: This can be achieved through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.

    Coupling reactions: The protected amino acid is then coupled with the hydroxybenzyl moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Flow microreactor systems have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of ethers or esters

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific interactions with biological targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then interact with enzymes or receptors. The hydroxybenzyl moiety may also participate in hydrogen bonding or hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid: The enantiomer of the compound .

    ®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid: A similar compound with the hydroxy group in a different position on the benzyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is unique due to its specific stereochemistry and the position of the hydroxy group on the benzyl ring. These structural features can significantly influence its reactivity and biological activity .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid, commonly referred to as Boc-3-hydroxyphenylalanine, is a derivative of phenylalanine that has gained attention in medicinal chemistry and biochemical research. Its unique structure allows it to interact with various biological pathways, making it a compound of interest for potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C14H19NO4, with a molecular weight of approximately 273.31 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

The biological activity of this compound can be attributed to its interactions with several key biological targets:

  • Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter release, particularly in the context of dopaminergic signaling pathways. It may act as a modulator in conditions such as Parkinson's disease, where dopaminergic neurons are compromised .
  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating chronic inflammatory diseases .
  • Antioxidant Activity : The presence of the hydroxy group in the benzyl moiety contributes to its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Biological Activities

Biological Activity Mechanism Reference
Neurotransmitter ModulationModulates dopaminergic signaling
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antioxidant ActivityScavenges free radicals
Induction of ApoptosisActivates caspase pathways in cancer cells

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in neurodegenerative diseases .

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, positioning it as a candidate for further development in cancer therapy .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2R)-2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

HHLBKMYQQRPAFC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.